molecular formula C28H21NO5 B12053593 Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618069-77-5

Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12053593
CAS No.: 618069-77-5
M. Wt: 451.5 g/mol
InChI Key: YNYCWECITGBEBS-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoline core fused with a benzo[f] ring. Its structure includes two methyl ester groups at positions 1 and 2 and a 4-methylbenzoyl substituent at position 2. This compound belongs to a broader class of pyrrolo[1,2-a]quinoline derivatives, which are studied for their diverse biological activities, including anticancer and antimycobacterial properties .

The synthesis of such derivatives typically involves cycloaddition reactions or catalytic methods using boron trifluoride diethyl etherate, as reported in early studies on pyrrolo[1,2-a]quinoline frameworks .

Properties

CAS No.

618069-77-5

Molecular Formula

C28H21NO5

Molecular Weight

451.5 g/mol

IUPAC Name

dimethyl 3-(4-methylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H21NO5/c1-16-8-10-18(11-9-16)26(30)25-24(28(32)34-3)23(27(31)33-2)22-15-13-20-19-7-5-4-6-17(19)12-14-21(20)29(22)25/h4-15H,1-3H3

InChI Key

YNYCWECITGBEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K2CO3) and dimethylformamide (DMF) solvent to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrroloquinoline moieties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The key structural variations among analogs lie in the substituents at position 3 and the ester groups. Below is a comparative analysis:

Compound Substituent at Position 3 Molecular Formula Melting Point (°C) Key Spectral Data
Target Compound: Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate 4-methylbenzoyl C27H23NO7 210 1H-NMR (DMSO-d6): δ 7.40–7.42 (m, 4H, aromatic), 3.93–3.95 (m, 3H, OCH3)
Dimethyl 3-acetylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7a) Acetyl C23H19NO6 197–198 13C-NMR: δ 19.5 (CH3), 52.2 (OCH3); LC-MS: m/z = 402.2 (M+H)+
Dimethyl 3-propionylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7b) Propionyl C24H21NO6 206–207 13C-NMR: δ 29.1 (CH2), 52.6 (OCH3); LC-MS: m/z = 416.3 (M+H)+
Dimethyl-1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4g) 4-cyanobenzoyl C24H19NO5 Not reported 13C-NMR: δ 117.3 (CN), 52.2 (OCH3); LC-MS: m/z = 402.2 (M+H)+
Dimethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4-chlorobenzoyl + 7-OCH3 C24H18ClNO6 Not reported 1H-NMR: δ 7.89 (d, J = 6.80 Hz, 2H, Cl-substituted aromatic)

Key Observations :

  • The 4-methylbenzoyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability .
  • Melting Points : Bulkier substituents (e.g., propionyl in 7b) correlate with higher melting points due to increased van der Waals interactions .

Biological Activity

Dimethyl 3-(4-methylbenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound belonging to the class of pyrroloquinolines. Its unique molecular structure, characterized by a fused ring system that includes pyrrole and quinoline moieties along with two carboxylate groups and a methylbenzoyl substituent, suggests significant potential for various biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure enhances its solubility and may influence its biological activity. The presence of dimethyl ester groups is particularly noteworthy as they can affect the pharmacokinetic properties of the compound. The following table summarizes key structural features:

Feature Description
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 318.35 g/mol
Melting Point 169.2 - 170.8 °C
Solubility Soluble in organic solvents

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit diverse biological activities, including:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential for anticancer applications.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds to highlight their biological activities:

Compound Name Structural Features Biological Activity
Dimethyl 1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateFluorine substitutionAntitubercular activity
Dimethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateCyanide groupAnticancer properties
Dimethyl 5-methyl-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylateNitro groupCytotoxicity against cancer cells

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Studies suggest that it may interact with various biomolecules, influencing pathways involved in cell proliferation and apoptosis.

Case Studies

Recent studies have explored the effects of similar compounds on specific cancer cell lines:

  • Study on Anticancer Activity : A study investigated the cytotoxic effects of pyrroloquinoline derivatives on human breast cancer cells (MCF-7). Results indicated that certain derivatives significantly inhibited cell growth through apoptosis induction.
  • Antimicrobial Study : Another study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed promising antibacterial effects, suggesting potential applications in treating bacterial infections.

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